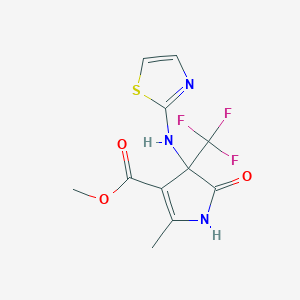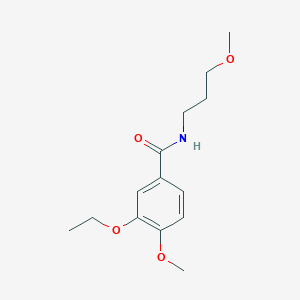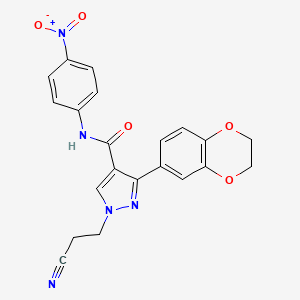
N-(3-chloro-4,5-dimethoxybenzyl)cyclohexanamine hydrochloride
Overview
Description
N-(3-chloro-4,5-dimethoxybenzyl)cyclohexanamine hydrochloride, also known as DOC or 2,5-dimethoxy-4-chloroamphetamine, is a phenethylamine derivative that belongs to the family of psychedelic drugs. It was first synthesized by Alexander Shulgin in the 1970s and has since gained popularity in the scientific community for its unique chemical properties and potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of N-(3-chloro-4,5-dimethoxybenzyl)cyclohexanamine hydrochloride is not fully understood, but it is believed to work by binding to and activating the 5-HT2A receptor in the brain. This activation leads to increased levels of serotonin, a neurotransmitter that is involved in regulating mood, appetite, and sleep. Additionally, N-(3-chloro-4,5-dimethoxybenzyl)cyclohexanamine hydrochloride has been shown to have affinity for other serotonin receptors, including 5-HT2B and 5-HT2C, as well as dopamine receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3-chloro-4,5-dimethoxybenzyl)cyclohexanamine hydrochloride are complex and can vary depending on dose, route of administration, and individual factors such as age and health status. Some of the reported effects of N-(3-chloro-4,5-dimethoxybenzyl)cyclohexanamine hydrochloride include altered perception of time and space, changes in mood and emotions, and increased sensory awareness. It has also been shown to produce cardiovascular effects, including increased heart rate and blood pressure.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-chloro-4,5-dimethoxybenzyl)cyclohexanamine hydrochloride in lab experiments is its ability to selectively activate the 5-HT2A receptor, which can be useful for studying the role of this receptor in various physiological and behavioral processes. However, one limitation is that the effects of N-(3-chloro-4,5-dimethoxybenzyl)cyclohexanamine hydrochloride can be unpredictable and may vary depending on the specific experimental conditions.
Future Directions
There are several potential future directions for research on N-(3-chloro-4,5-dimethoxybenzyl)cyclohexanamine hydrochloride. One area of interest is its potential therapeutic applications, particularly in the treatment of mood disorders such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of N-(3-chloro-4,5-dimethoxybenzyl)cyclohexanamine hydrochloride and its effects on the serotonin system in the brain. Finally, more studies are needed to investigate the potential risks and benefits of using N-(3-chloro-4,5-dimethoxybenzyl)cyclohexanamine hydrochloride as a tool for studying the brain and its functions.
Scientific Research Applications
N-(3-chloro-4,5-dimethoxybenzyl)cyclohexanamine hydrochloride has been the subject of numerous scientific studies investigating its potential therapeutic applications. One area of research has focused on its use as a tool for studying the serotonin system in the brain. Specifically, N-(3-chloro-4,5-dimethoxybenzyl)cyclohexanamine hydrochloride has been shown to activate the 5-HT2A receptor, which is involved in regulating mood, cognition, and perception.
properties
IUPAC Name |
N-[(3-chloro-4,5-dimethoxyphenyl)methyl]cyclohexanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO2.ClH/c1-18-14-9-11(8-13(16)15(14)19-2)10-17-12-6-4-3-5-7-12;/h8-9,12,17H,3-7,10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKOZNUPYWDUIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNC2CCCCC2)Cl)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4166037.png)

![N-benzyl-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B4166060.png)
![N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4166070.png)
![2-[(4-chlorophenyl)thio]-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B4166079.png)
![6-(4-chlorophenyl)-2-{[2-(4-methyl-1-piperazinyl)-2-oxoethyl]thio}-4-(trifluoromethyl)nicotinonitrile](/img/structure/B4166088.png)
![N-(4-chlorophenyl)-N'-{2-[4-(5-methyl-2-nitrophenyl)-1-piperazinyl]ethyl}urea](/img/structure/B4166091.png)
![2-[(2,4-dimethoxybenzyl)amino]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4166095.png)

![methyl 2-chloro-5-{[(3-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B4166099.png)
![4-(5-{4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}-2-nitrophenyl)morpholine](/img/structure/B4166101.png)

![N~2~-(2-ethoxyphenyl)-N~1~-(4-fluorophenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4166117.png)
